molecular formula C10H15N5O2 B1480371 4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one CAS No. 2098085-46-0

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one

Cat. No. B1480371
CAS RN: 2098085-46-0
M. Wt: 237.26 g/mol
InChI Key: QZJKHPAASFOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one, also known as 4-AEP, is a heterocyclic compound with a wide range of applications in medicinal chemistry and biochemistry. It is a versatile building block for the synthesis of various biologically active compounds. 4-AEP has been used to synthesize a variety of drugs and other compounds that have been used for various therapeutic and diagnostic applications. 4-AEP has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities.

Scientific Research Applications

Cancer Treatment: Protein Kinase Inhibition

Pyrimidine derivatives, including 4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one , have shown promise as protein kinase inhibitors in cancer treatment . Protein kinases are enzymes that regulate cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, pyrimidine derivatives can prevent the uncontrolled cell growth characteristic of cancer.

Antifungal Applications

Some pyrimidine derivatives have been synthesized and evaluated for their antifungal activities . These compounds, through their interaction with fungal enzymes or cell structures, can inhibit the growth of various fungal pathogens, offering potential as antifungal agents.

PI3K/mTOR Inhibition

The synthesis routes of pyrimidine derivatives like 4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one can be utilized to create PI3K/mTOR inhibitors . These inhibitors are significant in the context of diseases where the PI3K/mTOR pathway is dysregulated, such as in certain cancers and neurological disorders.

Cell Surface Biotinylation

In pharmacological research, cell surface biotinylation is a technique used to study cell surface proteins. Pyrimidine derivatives can be used in this process to modify proteins, allowing for their subsequent analysis and understanding of cell surface dynamics .

Derivatization Reagent for Peptides

This compound can act as a derivatization reagent for the carboxyl groups on peptides. This application is particularly useful in the spectrophotometric analysis of phosphopeptides, aiding in the study of peptide structures and functions .

Molecular Targeted Therapies

Pyrimidine derivatives are being explored as part of molecular targeted therapies . These therapies aim to inhibit specific receptors and signaling pathways that stimulate tumor cell growth, offering a more selective approach to cancer treatment .

properties

IUPAC Name

4-[6-(2-aminoethoxy)pyrimidin-4-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-1-4-17-10-5-8(13-7-14-10)15-3-2-12-9(16)6-15/h5,7H,1-4,6,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJKHPAASFOFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(2-Aminoethoxy)pyrimidin-4-yl)piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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